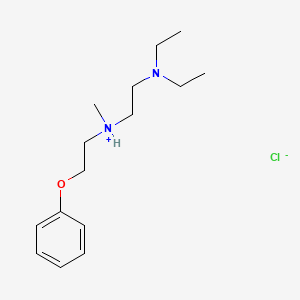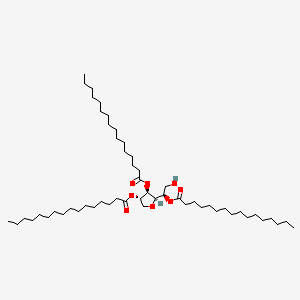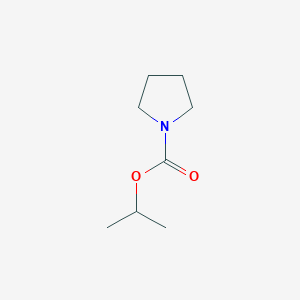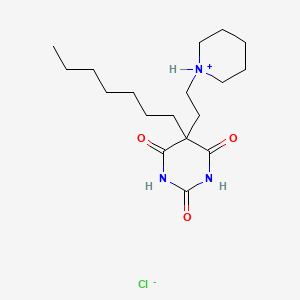
Di(2-acetoxy-n-propyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Di(2-acetoxy-n-propyl)amine is an organic compound characterized by the presence of two acetoxy groups attached to a propylamine backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Di(2-acetoxy-n-propyl)amine typically involves the acetylation of 2-propylamine. One common method is to react 2-propylamine with acetic anhydride under controlled conditions. The reaction is usually carried out in the presence of a base, such as pyridine, to neutralize the acetic acid formed during the reaction. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of catalysts, such as Lewis acids, can also enhance the reaction efficiency and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions: Di(2-acetoxy-n-propyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the acetoxy groups to hydroxyl groups, yielding dihydroxypropylamine.
Substitution: The acetoxy groups can be substituted with other functional groups, such as halides or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed for substitution reactions.
Major Products:
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of dihydroxypropylamine.
Substitution: Formation of halogenated or alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
Di(2-acetoxy-n-propyl)amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving amines.
Industry: It is used in the production of polymers and resins, where it acts as a cross-linking agent.
Wirkmechanismus
The mechanism of action of Di(2-acetoxy-n-propyl)amine involves its interaction with various molecular targets. The acetoxy groups can undergo hydrolysis to release acetic acid and the corresponding amine, which can then participate in further biochemical reactions. The compound may also interact with enzymes and receptors, modulating their activity and leading to various physiological effects.
Vergleich Mit ähnlichen Verbindungen
Di(2-hydroxy-n-propyl)amine: Similar structure but with hydroxyl groups instead of acetoxy groups.
Di(2-chloro-n-propyl)amine: Contains chloro groups instead of acetoxy groups.
Di(2-methoxy-n-propyl)amine: Features methoxy groups instead of acetoxy groups.
Uniqueness: Di(2-acetoxy-n-propyl)amine is unique due to its acetoxy groups, which provide distinct reactivity and potential for various chemical transformations. This makes it a valuable intermediate in organic synthesis and a versatile compound for research applications.
Eigenschaften
CAS-Nummer |
100700-31-0 |
|---|---|
Molekularformel |
C10H19NO4 |
Molekulargewicht |
217.26 g/mol |
IUPAC-Name |
4-[(3-carboxy-2-methylpropyl)amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C10H19NO4/c1-7(3-9(12)13)5-11-6-8(2)4-10(14)15/h7-8,11H,3-6H2,1-2H3,(H,12,13)(H,14,15) |
InChI-Schlüssel |
PHCVDJRANJTXAC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC(=O)O)CNCC(C)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


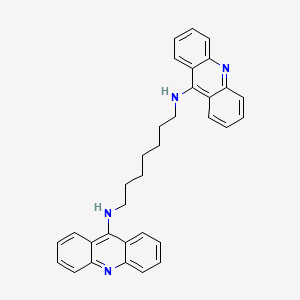
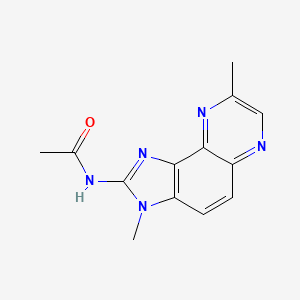
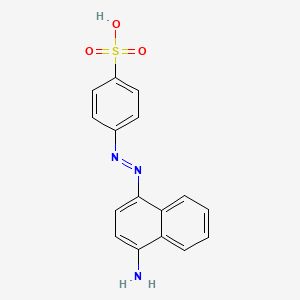
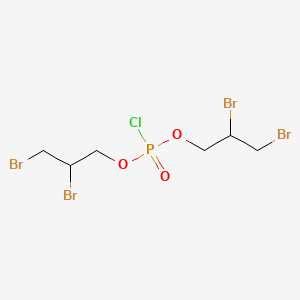





![Acetamide,N-(3-ethoxypropyl)-2-[(8-fluoro-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B13750276.png)
